4'-Methoxy-N-methylformanilide
Overview
Description
4’-Methoxy-N-methylformanilide, also known as N-(4-methoxyphenyl)-N-methylformamide, is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is a white crystalline solid commonly used in various research fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Methoxy-N-methylformanilide can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared by reacting N-methylformanilide with phosphorus oxychloride (POCl3) . The reaction is carried out under controlled conditions, often involving heating and subsequent workup to isolate the desired product .
Industrial Production Methods
In industrial settings, the synthesis of 4’-Methoxy-N-methylformanilide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-N-methylformanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Halogenated or hydroxylated derivatives
Scientific Research Applications
4’-Methoxy-N-methylformanilide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical studies and as a probe for investigating biological pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of 4’-Methoxy-N-methylformanilide involves its interaction with specific molecular targets and pathways. The compound can act as a formylating agent, introducing formyl groups into aromatic compounds through electrophilic aromatic substitution . This reaction is facilitated by the formation of an iminium ion intermediate, which then reacts with the aromatic ring to form the final product .
Comparison with Similar Compounds
Similar Compounds
N-Methylformanilide: Similar structure but lacks the methoxy group.
4-Methoxyformanilide: Similar structure but lacks the N-methyl group.
Uniqueness
4’-Methoxy-N-methylformanilide is unique due to the presence of both the methoxy and N-methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the individual similar compounds .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-N-methylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(7-11)8-3-5-9(12-2)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXIKOMIXYQQLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461869 | |
Record name | 4'-Methoxy-N-methylformanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5279-51-6 | |
Record name | 4'-Methoxy-N-methylformanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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